molecular formula C16H22N2O B5633910 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole

Cat. No. B5633910
M. Wt: 258.36 g/mol
InChI Key: IDAUKGQKTOZHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and the survival of malignant B-cells.

Mechanism of Action

The mechanism of action of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole involves the inhibition of BTK, which is a cytoplasmic tyrosine kinase that is essential for B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by this compound leads to the suppression of these signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies. Treatment with this compound leads to the inhibition of B-cell proliferation and survival, resulting in the suppression of tumor growth. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as rituximab, which is a monoclonal antibody that targets CD20 on B-cells. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole in lab experiments is its high potency and selectivity for BTK. This compound has been optimized to produce high yields and purity, making it suitable for use in a wide range of experiments. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For research on 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole include the optimization of dosing regimens, the evaluation of its efficacy in combination with other anti-cancer agents, and the identification of biomarkers that can predict response to treatment. In addition, further studies are needed to evaluate the safety and tolerability of this compound in humans and to identify potential side effects.

Synthesis Methods

The synthesis of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide to form 2-(2-tert-butyl-6-methylphenoxy)ethanol. This intermediate is then reacted with 1H-imidazole-1-ethanol to produce the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential use in the treatment of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström macroglobulinemia. Preclinical studies have shown that this compound is a potent inhibitor of BTK, which is a key signaling molecule in B-cell receptor signaling. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, making it an attractive target for cancer therapy.

properties

IUPAC Name

1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-13-6-5-7-14(16(2,3)4)15(13)19-11-10-18-9-8-17-12-18/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAUKGQKTOZHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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